molecular formula C25H27N3O5 B2977529 Ethyl 4-(2-(mesitylamino)-2-oxoethoxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate CAS No. 899992-32-6

Ethyl 4-(2-(mesitylamino)-2-oxoethoxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2977529
CAS No.: 899992-32-6
M. Wt: 449.507
InChI Key: PXJLKKXCNDHYMT-UHFFFAOYSA-N
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Description

Ethyl 4-(2-(mesitylamino)-2-oxoethoxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a heterocyclic compound featuring a dihydropyridazine core substituted with a mesitylamino-oxoethoxy side chain, an o-tolyl group, and an ethyl carboxylate ester. Crystallographic analysis of such compounds typically employs tools like SHELXL for refinement and ORTEP-3 for visualizing thermal ellipsoids and molecular geometry .

Properties

IUPAC Name

ethyl 1-(2-methylphenyl)-6-oxo-4-[2-oxo-2-(2,4,6-trimethylanilino)ethoxy]pyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O5/c1-6-32-25(31)24-20(13-22(30)28(27-24)19-10-8-7-9-16(19)3)33-14-21(29)26-23-17(4)11-15(2)12-18(23)5/h7-13H,6,14H2,1-5H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXJLKKXCNDHYMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=C(C=C(C=C2C)C)C)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(2-(mesitylamino)-2-oxoethoxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and implications for drug development.

Chemical Structure and Properties

The compound's molecular formula is C24H25N3O5C_{24}H_{25}N_{3}O_{5} with a molecular weight of approximately 435.48 g/mol. Its structure includes a pyridazine core, which is known for diverse biological activities. The presence of various functional groups enhances its reactivity and potential therapeutic applications.

Biological Activity

Research indicates that compounds containing pyridazine rings often exhibit significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound's specific biological activities are still under investigation, but preliminary studies suggest the following potential effects:

  • Antimicrobial Activity : Preliminary in vitro studies have indicated that the compound may inhibit the growth of certain bacterial strains, suggesting potential as an antibiotic agent.
  • Anticancer Properties : The compound's structural similarity to known anticancer agents warrants further investigation into its ability to inhibit tumor cell proliferation.
  • Enzyme Inhibition : Interaction studies are needed to determine whether this compound can act as an inhibitor for specific enzymes involved in disease pathways.

Synthesis

The synthesis of this compound typically involves multi-step synthetic pathways. Key steps include:

  • Formation of the Pyridazine Core : This involves the condensation of appropriate precursors under controlled conditions.
  • Introduction of Functional Groups : Various functional groups are introduced through nucleophilic substitutions and electrophilic additions.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high yield and purity.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds within the pyridazine class:

StudyCompoundFindings
Pyridazine derivativesShowed significant antimicrobial activity against Gram-positive bacteria.
DihydropyridazinesExhibited cytotoxic effects on cancer cell lines, indicating potential for anticancer therapy.
Structure-activity relationship (SAR) studiesIdentified key functional groups responsible for enhanced biological activity in related compounds.

Future Directions

Further research is essential to elucidate the detailed mechanism of action of this compound. This includes:

  • In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
  • Mechanistic Studies : To identify specific molecular targets and pathways affected by the compound.
  • Development of Derivatives : To explore analogs that may enhance biological activity or reduce toxicity.

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Accessibility : The dihydropyridazine core may require specialized cyclization conditions, whereas thiazolo-pyrimidine systems like Compound A are often synthesized via condensation reactions.
  • Crystallographic Challenges : The target compound’s flexible side chains may complicate crystallographic refinement, necessitating high-resolution data and advanced SHELXL parameterization .

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